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Compound of Interest

Compound Name: methyl 3-amino-2-naphthoate

CAS No.: 21597-54-6

Cat. No.: B1601104

Get Quote

Part 1: Executive Summary & Critical
Identification[1]
Methyl 3-amino-2-naphthoate is a bifunctional naphthalene derivative serving as a critical

intermediate in the synthesis of solvatochromic fluorophores (e.g., benzo[b]acridones) and

kinase inhibitors. Its structure features a "push-pull" electronic system—an electron-donating

amino group and an electron-withdrawing ester group—imbuing it with significant photophysical

properties utilized in environmental sensing and biological imaging.[1]

CRITICAL ALERT: CAS Registry Verification
A common error in chemical databases associates this compound with CAS 2298-07-9.[1] This

is incorrect.

Correct CAS:21597-54-6 (Methyl 3-amino-2-naphthoate)[2][3][4][5][6]

Incorrect CAS: 2298-07-9 (Refers to 1-Amino-4-bromonaphthalene)
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Researchers must verify the CAS number on Certificates of Analysis (CoA) to prevent

catastrophic synthesis failures or safety hazards.[7]

Molecular Identification Table
Property Specification

IUPAC Name Methyl 3-aminonaphthalene-2-carboxylate

Common Name Methyl 3-amino-2-naphthoate

CAS Number 21597-54-6

Molecular Formula C₁₂H₁₁NO₂

Molecular Weight 201.22 g/mol

SMILES COC(=O)C1=C(N)C=C2C=CC=CC2=C1

InChI Key WHMQTPBEFHEYJI-UHFFFAOYSA-N

Appearance Yellow crystalline solid or powder

Part 2: Thermodynamic & Bulk Physical Properties
The physical behavior of methyl 3-amino-2-naphthoate is governed by the intramolecular

hydrogen bonding between the amine hydrogen and the carbonyl oxygen, which stabilizes the

planar conformation and influences its solubility and melting point.

Bulk Properties Data
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Property Value / Range Condition / Method

Melting Point 104 – 105 °C
Standard capillary method [1]

[2]

Boiling Point ~360 – 380 °C
Predicted (decomposition likely

prior)

Density 1.25 ± 0.1 g/cm³ Predicted

pKa (Conjugate Acid) ~2.5 – 3.0
Estimated (Amino group

deprotonation)

LogP 2.90
Hydrophobicity index

(Lipophilic)

Solubility Profile
High Solubility: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide

(DMF), Toluene, Ethyl Acetate.[7]

Moderate Solubility: Methanol, Ethanol (Heating often required for high concentrations).[7]

Low/Insoluble: Water (Hydrophobic nature dominates).[7]

Part 3: Photophysical Properties &
Solvatochromism[9]
This section details the compound's utility as a fluorogenic scaffold. The ortho-amino ester

motif creates an Intramolecular Charge Transfer (ICT) system. Upon excitation, electron

density shifts from the amine (donor) to the ester (acceptor), resulting in solvatochromic

fluorescence.[7]

Spectral Characteristics
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Parameter Value (Typical) Notes

Absorption Max (

)
370 – 390 nm

Solvent dependent (Blue/UV

region)

Emission Max (

)
430 – 500 nm

Exhibits positive

solvatochromism (Red shift in

polar solvents)

Stokes Shift ~3000 – 5000 cm⁻¹
Large shift due to excited-state

relaxation

Quantum Yield (

)
0.1 – 0.4

Higher in non-polar solvents;

quenched in protic solvents

due to H-bonding

Mechanism: Excited-State Intramolecular Proton
Transfer (ESIPT)
While the acid form (3-amino-2-naphthoic acid) is a classic ESIPT system, the methyl ester

retains the potential for Intramolecular Hydrogen Bonding (IMHB) but lacks the carboxylic

proton for full transfer. Instead, it operates primarily via ICT.

Non-Polar Solvents (e.g., Toluene): Strong IMHB stabilizes the planar form; emission is

structured and blue-shifted.

Polar Protic Solvents (e.g., Methanol): Solvent molecules compete for H-bonding, disrupting

the IMHB and stabilizing the twisted intramolecular charge transfer (TICT) state, often

leading to red-shifted, broader emission or quenching.

Part 4: Synthesis & Purification Methodologies[1]
Below is a high-fidelity workflow for synthesizing methyl 3-amino-2-naphthoate from its parent

acid. Two pathways are presented: the mild, high-yield TMS-diazomethane route (preferred for

small-scale/high-purity needs) and the classic Fischer esterification (scalable).

Experimental Workflow Diagram
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Method A: Mild/High-Yield (Lab Scale)

Method B: Scalable (Industrial)

Starting Material:
3-Amino-2-naphthoic acid

Dissolve in Toluene/MeOH (4:1)
Cool to 0°C

Dissolve in dry Methanol

Add TMS-Diazomethane (2.0M)
Dropwise

Stir at RT (12-16h)
Monitor TLC Quench with Acetic Acid

Workup:
Concentrate & Extract (EtOAc)

Wash with Brine

Add conc. H2SO4 (Catalytic)
Reflux 8-12h

Neutralize with NaHCO3

Purification:
Flash Column Chromatography

(Hexane/EtOAc)

Final Product:
Methyl 3-amino-2-naphthoate

(Yellow Solid)

Click to download full resolution via product page

Caption: Dual-pathway synthesis workflow comparing mild laboratory methylation (Method A)

and scalable acid-catalyzed esterification (Method B).

Detailed Protocol (Method A: TMS-Diazomethane)
Note: This method avoids harsh acidic conditions that might degrade sensitive substrates.

Preparation: In a flame-dried flask, dissolve 3-amino-2-naphthoic acid (1.0 eq) in a mixture of

anhydrous Toluene and Methanol (4:1 ratio).

Addition: Cool the solution to 0 °C. Slowly add (trimethylsilyl)diazomethane (TMSCHN₂, 2.0

M in hexanes, 1.2 – 1.5 eq) dropwise. Caution: Evolution of nitrogen gas.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor

conversion by TLC (silica gel, 20% EtOAc in Hexanes). The product will be less polar than

the starting acid.

Quench: Add dilute acetic acid dropwise until gas evolution ceases to destroy excess

diazomethane.

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl

Acetate, wash with saturated NaHCO₃ (to remove acetic acid) and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1601104/docs?utm_src=pdf-body-img#methyl-3-amino-2-naphthoate-physical-properties-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify via flash column chromatography (SiO₂) using a gradient of

Hexanes/Ethyl Acetate (9:1 to 4:1).

Yield: Typical yields range from 85% to 95%.[1]

Part 5: Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following spectral

signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz

δ 8.51 (s, 1H): Aromatic proton at C1 (deshielded by the adjacent ester carbonyl).[7]

δ 7.72 (d, J = 8.0 Hz, 1H): Aromatic proton (C5 or C8).[7]

δ 7.54 (d, J = 8.0 Hz, 1H): Aromatic proton (C5 or C8).[7]

δ 7.43 (t, 1H) & 7.21 (t, 1H): Aromatic protons (C6, C7).[7]

δ 7.00 (s, 1H): Aromatic proton at C4 (ortho to the amino group).[7]

δ 5.50 (br s, 2H): Amino protons (-NH₂), exchangeable with D₂O.[7]

δ 3.98 (s, 3H): Methyl ester singlet (-OCH₃).[7]

Infrared Spectroscopy (FT-IR)
3480 & 3360 cm⁻¹: N-H stretching (Primary amine doublet).[7]

1680 – 1695 cm⁻¹: C=O stretching (Conjugated ester).[7]

1620 cm⁻¹: N-H bending / C=C aromatic stretching.

Part 6: Handling & Safety (GHS)[7]
Signal Word:WARNING
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Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[1]

Skin Corrosion/Irritation H315 Causes skin irritation.[1]

Serious Eye Damage H319
Causes serious eye irritation.

[1]

STOT - Single Exposure H335
May cause respiratory

irritation.[1]

Storage Protocol:

Store in a cool, dry place (2–8 °C recommended for long-term).

Protect from light (yellowing indicates photo-oxidation).[7]

Keep under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

